2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a fused [1,2,4]triazolo[1,5-a]pyrimidine core substituted at multiple positions:
Properties
IUPAC Name |
2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O5/c1-14-20(23(31)26-16-9-4-6-11-18(16)34-2)21(15-8-3-5-10-17(15)30(32)33)29-24(25-14)27-22(28-29)19-12-7-13-35-19/h3-13,21H,1-2H3,(H,26,31)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMHKGDZUDXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds. This class has gained attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on recent research findings.
Structure and Properties
The compound features a complex structure characterized by the presence of a furan ring, methoxyphenyl group, nitrophenyl group, and a triazolo-pyrimidine core. The molecular formula is , with a molecular weight of 378.39 g/mol. The structural complexity contributes to its potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles show potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Table 1: Antimicrobial Activity of Triazolo-Pyrimidines
| Compound | Bacterial Strains | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.5 |
| Compound C | Pseudomonas aeruginosa | 1 |
Anticancer Activity
The anticancer potential of triazolo-pyrimidines has been explored in various studies. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth .
A recent investigation into related compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (breast) | 10 |
| Compound E | HeLa (cervical) | 15 |
Anti-inflammatory Properties
The anti-inflammatory effects of triazolo-pyrimidine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The study found that modifications on the phenyl rings significantly enhanced their antimicrobial potency .
- Evaluation of Anticancer Activity : In vitro studies assessed the cytotoxic effects of synthesized triazolo-pyrimidines on various cancer cell lines. Results indicated that specific structural modifications led to increased apoptosis in cancer cells, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazole framework exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that modifications to the triazole structure can enhance antibacterial efficacy, potentially making this compound a candidate for developing new antibiotics .
Anticancer Properties
Triazolo-pyrimidine derivatives have been reported to possess anticancer activity. For instance, compounds similar to 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated effectiveness against various cancer cell lines in vitro. The presence of electron-withdrawing groups enhances their cytotoxicity against specific types of cancer cells, making them potential candidates for further development in cancer therapy .
Anti-inflammatory Effects
The triazole moiety is known for its anti-inflammatory properties. The compound may inhibit certain pathways involved in inflammation, thus providing therapeutic benefits in conditions characterized by excessive inflammatory responses. This aspect warrants further investigation through clinical studies to validate its efficacy .
Supramolecular Chemistry
The unique structural features of triazolo-pyrimidines allow them to participate in supramolecular assemblies due to their ability to form hydrogen bonds and π-π interactions. This property can be exploited in designing new materials with specific optical or electronic properties .
Corrosion Inhibition
Compounds with similar structures have been studied as corrosion inhibitors in metal surfaces. Their effectiveness arises from their ability to adsorb onto metal surfaces and form protective layers that mitigate corrosion processes .
Antimicrobial Activity Study
A study conducted by Hassan et al. synthesized various triazole derivatives and tested their antibacterial activity against multiple strains of bacteria. The results indicated that certain modifications led to a significant increase in antimicrobial potency compared to standard antibiotics like gentamicin .
Anticancer Screening
In another study focused on anticancer properties, a series of triazolo-pyrimidine compounds were synthesized and screened against several cancer cell lines (MCF-7, HepG2). The results showed that some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting a promising avenue for cancer treatment .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among triazolopyrimidine derivatives and their impact on physicochemical properties are summarized below:
Key Observations:
- Electron-Withdrawing Groups : The target’s 2-nitrophenyl at position 7 contrasts with electron-donating groups (e.g., trimethoxy in 5j-5n), likely reducing electron density at the pyrimidine ring and altering reactivity .
- Solubility : Methoxy and carboxamide groups (e.g., 2h in ) enhance aqueous solubility, whereas nitro groups may reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
